2-Amino-1-(2-chloro-5-fluorophenyl)ethan-1-one
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Overview
Description
2-Amino-1-(2-chloro-5-fluorophenyl)ethan-1-one is an organic compound with the chemical formula C8H8ClFNO. It is a white crystalline solid that is not easily soluble in water but can dissolve in organic solvents such as ethanol and dimethylformamide . This compound is used as an intermediate in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 2-Amino-1-(2-chloro-5-fluorophenyl)ethan-1-one involves the reaction of 2-chloro-5-fluoroacetophenone with ammonia under basic conditions . The specific steps are as follows:
- Dissolve 2-chloro-5-fluoroacetophenone in an alcohol or ketone solvent.
- Add ammonia and sodium fluoride to the solution.
- Allow the reaction to proceed for a specified period.
- Separate the product and purify it through crystallization.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The process may include additional steps for purification and quality control to ensure the final product meets industry standards .
Chemical Reactions Analysis
Types of Reactions
2-Amino-1-(2-chloro-5-fluorophenyl)ethan-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into amines or alcohols.
Substitution: The amino and halogen groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydroxide (NaOH) and hydrochloric acid (HCl) are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines .
Scientific Research Applications
2-Amino-1-(2-chloro-5-fluorophenyl)ethan-1-one has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds.
Biology: The compound is used in studies involving enzyme inhibition and protein interactions.
Medicine: Research explores its potential as a precursor for pharmaceutical agents.
Industry: It is utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Amino-1-(2-chloro-5-fluorophenyl)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. The exact pathways and targets depend on the specific application and context of the research .
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-fluoroacetophenone: Similar in structure but lacks the chlorine atom.
2-Amino-2’-fluoro-5-chlorobenzophenone: Contains a benzophenone group instead of an ethanone group.
2-Amino-5-chloro-2’-fluorobenzophenone: Another benzophenone derivative with similar functional groups.
Uniqueness
2-Amino-1-(2-chloro-5-fluorophenyl)ethan-1-one is unique due to its specific combination of amino, chloro, and fluoro groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in various synthetic and research applications .
Properties
Molecular Formula |
C8H7ClFNO |
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Molecular Weight |
187.60 g/mol |
IUPAC Name |
2-amino-1-(2-chloro-5-fluorophenyl)ethanone |
InChI |
InChI=1S/C8H7ClFNO/c9-7-2-1-5(10)3-6(7)8(12)4-11/h1-3H,4,11H2 |
InChI Key |
OIJQIFPJSTZOJQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1F)C(=O)CN)Cl |
Origin of Product |
United States |
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